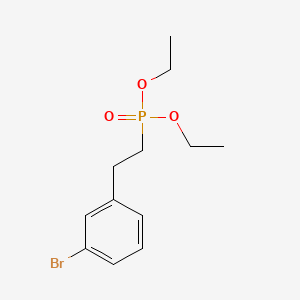
Diethyl 3-bromophenethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-bromophenethylphosphonate is an organic compound with the molecular formula C11H16BrO3P. It is a colorless liquid with a characteristic odor and is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-bromophenethylphosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are mixed in precise ratios, and the reaction is monitored using advanced analytical techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromophenethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl 3-bromophenethylphosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-bromophenethylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The phosphonate group mimics phosphate esters, allowing it to interfere with phosphorylation processes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-bromobenzylphosphonate: Similar in structure but with a benzyl group instead of a phenethyl group.
Diethyl 3-bromopropylphosphonate: Contains a propyl group instead of a phenethyl group.
Uniqueness
Diethyl 3-bromophenethylphosphonate is unique due to its phenethyl group, which imparts specific reactivity and biological activity. This structural feature makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C12H18BrO3P |
|---|---|
Molecular Weight |
321.15 g/mol |
IUPAC Name |
1-bromo-3-(2-diethoxyphosphorylethyl)benzene |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
LQWMMBXYTUMVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1=CC(=CC=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















